molecular formula C8Cl4N2 B1668833 Chlorothalonil CAS No. 1897-45-6

Chlorothalonil

Cat. No.: B1668833
CAS No.: 1897-45-6
M. Wt: 265.9 g/mol
InChI Key: CRQQGFGUEAVUIL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorothalonil is synthesized using m-phthalonitrile, nitrogen, chlorine, and a special ammoxidation catalyst. The preparation involves fluidized bed and fixed bed technologies. The reaction conditions include a temperature range of 280°C to 300°C, pressure range of 0.05 to 0.08 MPa, and a catalyst amount of 2% to 4% of the total gases in the beds .

Industrial Production Methods: The industrial production of this compound employs similar methods, utilizing fluidized bed and fixed bed technologies to achieve high product purity and minimal environmental pollution . The process is efficient, with high raw material utilization and simple technology.

Chemical Reactions Analysis

Types of Reactions: Chlorothalonil undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Glutathione and other thiol-containing compounds.

    Conditions: Typically, these reactions occur under mild conditions, often in aqueous environments.

Major Products:

Scientific Research Applications

Agricultural Applications

Chlorothalonil is primarily employed as a fungicide in agricultural practices. Its effectiveness against a wide range of pathogens makes it invaluable in crop protection.

Key Uses:

  • Crops: Effective against diseases in over 50 crops, including tomatoes, potatoes, and turf grass.
  • Application Methods: Typically applied via spraying, with formulations such as Bravo® and Daconil® being common in practice.

Impact on Crop Health:
this compound contributes significantly to yield improvement by controlling diseases like late blight in potatoes and various leaf spots in vegetables .

Environmental Impact Studies

Research has highlighted the environmental implications of this compound use, particularly concerning its effects on non-target organisms.

Amphibian Mortality Studies

A study demonstrated that this compound exposure resulted in significant mortality rates among amphibians. In controlled experiments, concentrations as low as 0.0164 µg/L caused notable mortality in species such as Rana sphenocephala and Hyla cinerea .

Table 1: Amphibian Mortality Rates by this compound Concentration

Concentration (µg/L)Mortality Rate (%)
0.0164Significant
82100
EEC (Approx.)>87

Soil Health Studies

Research has shown that this compound residues can significantly affect soil respiration and microbial activity. A study indicated that higher concentrations led to reduced dehydrogenase activity and altered microbial community structures .

Table 2: Effects of this compound on Soil Microbial Activity

Treatment (mg/kg)Dehydrogenase Activity (DHA)Soil Respiration (mg CO₂/kg)
ControlBaselineBaseline
10ReducedIncreased
25Significantly ReducedIncreased

Toxicological Assessments

This compound has been the subject of various toxicological studies to assess its safety for human health and environmental exposure.

Inhalation Toxicity

A repeated dose inhalation toxicity study revealed dose-dependent respiratory effects in rats exposed to this compound formulations. Observations included wheezing and decreased body weight at higher exposure levels .

Table 3: Respiratory Effects in Animal Studies

Exposure Level (mg/L)Observed Effects
0.001No significant effects
0.015Wheezing, sneezing, weight loss

Skin Sensitization Studies

This compound has been evaluated for skin sensitization using the Local Lymph Node Assay (LLNA), indicating potential irritant properties .

Regulatory Perspectives

Regulatory agencies such as the Environmental Protection Agency (EPA) have established guidelines for this compound use based on its toxicity profiles and environmental risks.

Key Findings from Regulatory Assessments:

  • Aquatic toxicity assessments indicate potential risks to fish and amphibians due to runoff from treated areas.
  • Recommendations for protective measures during application to minimize environmental contamination are emphasized.

Case Study 1: Cancer Incidence Among Pesticide Applicators

A comprehensive study involving pesticide applicators found no significant association between this compound exposure and overall cancer incidence, although some elevated risks for specific cancers were noted under certain exposure conditions .

Case Study 2: Integrated Approach for Testing

An integrated testing approach evaluated this compound's respiratory toxicity using both animal models and in vitro systems, revealing critical insights into its irritant properties and potential human health implications .

Comparison with Similar Compounds

  • Hexachlorobenzene
  • Dichlorobenzene
  • Chlorobenzene

Comparison: Chlorothalonil is unique due to its broad-spectrum fungicidal activity and its ability to form stable adducts with thiol-containing compounds . Unlike hexachlorobenzene and dichlorobenzene, this compound is primarily used as a fungicide and has a more complex mechanism of action involving multiple enzyme targets .

This compound’s versatility and effectiveness make it a valuable compound in various fields, from agriculture to industrial applications. Its unique properties and broad-spectrum activity set it apart from other similar compounds.

Biological Activity

Chlorothalonil is a widely used non-systemic fungicide known for its broad-spectrum activity against various plant pathogens. Despite its effectiveness in agricultural applications, concerns regarding its biological activity and potential health impacts have emerged. This article delves into the biological activity of this compound, focusing on its effects on various organisms, including amphibians, mammals, and soil ecosystems, as well as its potential carcinogenic properties.

This compound functions primarily through the inhibition of fungal respiration and metabolism. It disrupts cellular processes by targeting multiple sites within the fungal cell, leading to cell death. Its non-selective nature means it can affect a wide range of organisms, including beneficial microbes in the environment.

Effects on Amphibians

Research has shown that this compound has significant toxic effects on amphibians. A study demonstrated that exposure to this compound resulted in nearly complete mortality in tadpoles at environmental concentrations. The study employed various concentrations (0.0164 to 164 μg/L) and observed a nonlinear dose-response relationship concerning tadpole survival and immune responses. Specifically, higher concentrations led to increased mortality rates and adverse effects on liver and immune cell function in tadpoles .

Table 1: Tadpole Survival Rates at Different this compound Concentrations

Concentration (μg/L)Survival Rate (%)
0.016495
0.16485
1.6470
16.440
82.010
1640

Impact on Mammals

This compound's effects on mammalian health have been studied extensively, particularly concerning cancer risk. A systematic review indicated no significant association between this compound exposure and overall cancer incidence among agricultural workers, although elevated risks for specific cancers like lung cancer were noted in certain exposure groups .

Table 2: Cancer Risk Ratios Associated with this compound Exposure

Cancer TypeRisk Ratio (RR)Confidence Interval (CI)
All Cancers Combined1.04(0.83 - 1.32)
Lung Cancer1.95(1.18 - 3.22)
Colon CancerNot significant-
Prostate CancerNot significant-

Soil Microbial Activity

This compound's impact extends to soil ecosystems where it affects microbial communities crucial for nutrient cycling and soil health. A study found that this compound application significantly altered microbial activity and nitrogen dynamics in soil, leading to reduced microbial biomass and altered enzyme activities associated with nitrogen cycling . This disruption can have cascading effects on soil fertility and plant health.

Carcinogenic Potential

The International Agency for Research on Cancer (IARC) has evaluated this compound's carcinogenic potential, identifying it as possibly carcinogenic to humans based on animal studies showing renal tubular tumors in rats . The evidence indicates a dose-dependent increase in tumor incidence, particularly in renal tissues, although results varied across different species.

Table 3: Tumor Incidence in Animal Studies

Study TypeSpeciesTumor TypeIncidence (%)
Long-term FeedingFischer 344 RatsRenal Tubular TumorsDose-dependent
Long-term FeedingCD-1 MiceForestomach TumorsLow incidence

Q & A

Basic Research Questions

Q. What are the primary degradation pathways of chlorothalonil in agricultural environments, and how can researchers accurately identify and quantify its major metabolites?

this compound undergoes photolytic and microbial degradation, with 4-hydroxy-chlorothalonil (4-OH-CHT) as the dominant metabolite in soil and water. Researchers should employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification due to its sensitivity and specificity. Field studies should integrate sediment analysis, as this compound adsorbs strongly to suspended particles, influencing degradation rates .

Q. What methodological approaches are recommended for detecting this compound residues in environmental samples, considering its low environmental concentrations?

Gas chromatography (GC) and LC-MS/MS are standard for quantifying this compound and its metabolites. For trace-level detection, terahertz (THz) metasensors offer enhanced sensitivity (down to 1 mg/L) by analyzing redshifted resonant peaks in this compound solutions. Field sampling should prioritize water-sediment systems, as metabolites like 4-OH-CHT often exceed parent compound concentrations .

Q. What are the standard protocols for assessing this compound's acute toxicity in non-target aquatic organisms, and how should researchers control for environmental variables such as salinity and sunlight?

Use standardized bioassays (e.g., fertilization inhibition in Ciona intestinalis) with logistic dose-response models to quantify EC₅₀ values. Control for salinity gradients and UV exposure, as these factors alter this compound's stability and toxicity. Include sediment interactions in experimental designs, as bound residues may reduce bioavailability .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro mutagenicity data and in vivo carcinogenicity findings for this compound?

Conduct parallel assays using Salmonella typhimurium (Ames test) and mammalian cell lines (e.g., renal cells) under metabolic activation conditions. Compare results with rodent models (e.g., Sprague-Dawley rats) administered this compound via diet. Address interspecies metabolic differences by analyzing urinary metabolites and renal histopathology .

Q. What advanced statistical models are suitable for analyzing the dose-response relationships of this compound's reproductive toxicity, particularly in species with complex life cycles like ascidians?

Apply hierarchical Bayesian models to integrate multi-stage toxicity data (e.g., oocyte Na⁺ current inhibition and larval malformation). Use logistic regression with random effects to account for variability across replicates. Validate models using Akaike Information Criterion (AIC) to balance fit and complexity .

Q. What experimental strategies can optimize the biodegradation of this compound using microbial strains, and how can response surface methodology (RSM) enhance process efficiency?

Screen Pseudomonas sp. strains for this compound catabolism under varying pH, temperature, and co-substrate conditions. Employ RSM with a Central Composite Design (CCD) to optimize glucose concentration (0.4% w/v) and pH (7.05). Validate models via ANOVA and confirm degradation rates (≥95%) using GC-MS .

Q. How should researchers address discrepancies in this compound's environmental persistence reported across studies, particularly regarding adsorption to sediments and photolytic degradation?

Standardize sediment organic carbon (SOC) content and particle size in lab experiments, as these factors influence adsorption. Use irradiated water-sediment systems to simulate photolysis and compare half-lives under controlled UV intensity. Report degradation products (e.g., 4-OH-CHT) using high-resolution mass spectrometry (HRMS) .

Q. What are the best practices for integrating this compound degradation product analysis into existing environmental monitoring frameworks, given the higher concentrations of metabolites compared to the parent compound?

Prioritize LC-MS/MS for multi-residue analysis of water and soil samples, focusing on 4-OH-CHT. Use geographic information systems (GIS) to map metabolite distribution based on crop type and application rates. Incorporate degradate-specific toxicity thresholds into risk assessments, as metabolites may exhibit distinct ecotoxicological profiles .

Q. Key Considerations for Experimental Design

  • Data Contradictions : Address conflicting carcinogenicity findings by comparing human cohort data (e.g., Agricultural Health Study) with rodent bioassays, emphasizing renal tumor endpoints .
  • Method Validation : Cross-validate detection methods (e.g., THz metasensors vs. GC-MS) to ensure reproducibility in low-concentration environments .
  • Ecological Impact : Assess this compound's effects on microbial communities using Biolog-ECO plates and principal component analysis (PCA) to evaluate carbon source utilization shifts .

Properties

IUPAC Name

2,4,5,6-tetrachlorobenzene-1,3-dicarbonitrile
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InChI

InChI=1S/C8Cl4N2/c9-5-3(1-13)6(10)8(12)7(11)4(5)2-14
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InChI Key

CRQQGFGUEAVUIL-UHFFFAOYSA-N
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Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)Cl
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Molecular Formula

C8Cl4N2
Record name CHLOROTHALONIL
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DSSTOX Substance ID

DTXSID0020319
Record name Chlorothalonil
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Molecular Weight

265.9 g/mol
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Physical Description

Chlorothalonil appears as colorless crystals or granules or light gray powder. Melting point 250-251 °C. No odor when pure; technical grade has a slightly pungent odor. A fungicide formulated as water-dispersible granules, wettable powder, or dust., Colorless or white odorless solid; [HSDB] White solid; Formulated in the form of dust, granular, wettable powder, dry flowable, flowable concentrate, impregnated material, and ready-to-use; [Reference #2], ODOURLESS COLOURLESS CRYSTALS.
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Boiling Point

662 °F at 760 mmHg (NTP, 1992), 350 °C
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), In water, 0.81 mg/L at 25 °C, Soluble in benzene, Solubility (g/L, 25 °C): 20.9 acetone; 22.4 1,2-dichloroethane; 13.8 ethyl acetate; 0.2 n-heptane; 1.7 methanol; 74.4 xylene, Solubility in water, g/100ml at 25 °C:
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Density

1.7 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.732 at 20 °C, Relative density (water = 1): 1.8
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Vapor Pressure

less than 0.01 mmHg at 104 °F ; 9.2 mmHg at 338.7 °F (NTP, 1992), 0.00000057 [mmHg], 5.7X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 40 °C:
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Mechanism of Action

Administration of a monoglutathione conjugate to rats caused similar lesions in the kidney to parent chlorothalonil ... Studies undertaken in vitro using isolated kidney mitochondria have shown that respiration is inhibited in the presence of synthetic mono- and dithiol conjugates derived from chlorothalonil. ... A correlation appears to exist between the interspecies differences in susceptibility to renal toxicity and the differences in capacity to produce these thiol-derived metabolites as rats excrete more thiol-derived metabolites than dogs., The effects on rodent kidneys is due to the formation of dithiols and trithiols from the action of renal beta-lyase on cysteine S-conjugates. These appear to derive from the glutathione conjugates of chlorothalonil., Chlorothalonil (TCIN) suppressed both baseline and stimulated O(2)(-) production in a dose-dependent manner. Similar results were obtained using zymosan and phorbol 12-myristate-13-acetate. Inhibition of glutathione synthesis by pre-treatment with buthionine sulfoximine (BSO) enhanced the suppression of O(2)(-) production. Dithiothreitol (DTT) reduced TCIN-induced macrophage dysfunction. TCIN did not initiate lipid peroxidation in macrophages, Available data on metabolism of chlorothalonil in rats and dogs indicates that the parent chemical is conjugated in liver to glutathione or cysteine-S-conjugates. These conjugates are then absorbed from the gastrointestinal tract. Cysteine-S-conjugates, glutathione conjugates, or mercapturic acids reaching the kidney come into contact with proximal tubular cells, where eventual "activation" of pre-mercapturic acids occurs through the action of cysteine conjugate beta-lyase, an enzyme found in the cytosol and mitochondria of the cells of the renal proximal tubules. Nephrotoxicity of cysteine-S-conjugates through activation to thiol metabolites is related to renal cortical mitochondrial dysfunction. Respiratory control has been shown to be disrupted by the di- and tri-thiol analogs of chlorothalonil. Osmotic changes occur within the renal cortical tubular cells as a result of toxic insult by the thiol metabolites of chlorothalonil, resulting in vacuolar degeneration followed by cellular regeneration.
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Impurities

... Technical-grade chlorothalonil was reported to contain the following cmpd (avg %): chlorothalonil, 97.6; tetrachlorophthalonitrile, less than 0.1; tetrachloroterephthalonitrile, 0.5; pentachlorobenzonitrile, 1.2; partially chlorinated dicyanobenzenes (all isomers), 0.4; unchlorinated dicyanobenzenes (all isomers), 0.3; matter insoluble in xylene, 0.2., The chlorothalonil September 1984 Registration Standard required that levels of hexachlorobenzene (HCB), a recognized impurity in technical chlorothalonil, must be at or below 0.05% (500 ppm) for registration or reregistration of the products ..., A June 1987 Data Call-In (DCI) required data concerning polyhalogenated dibenzo-p-dioxins and dibenzofurans (PCDDs and PCDFs) in technical chlorothalonil. Although additional data are required concerning the levels of PCDDs/PCDFs in chlorothalonil, initial studies indicate that PCDFs are present in the Veterans Ilex technical, and that no PCDDs/PCDFs are present at levels at or above the Agency-specified /limits of quantification/ (LOQs) in the GB Biosciences technical chlorothalonil... .
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Color/Form

Colorless crystals, WHITE CRYSTALLINE SOLID

CAS No.

1897-45-6
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Record name Chlorothalonil
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.990
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Record name CHLOROTHALONIL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CHLOROTHALONIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTHALONIL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

482 to 484 °F (NTP, 1992), 252.1 °C, 250-251 °C
Record name CHLOROTHALONIL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16129
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name CHLOROTHALONIL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLOROTHALONIL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0134
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 2
Chlorothalonil
Chlorothalonil
Reactant of Route 4
Reactant of Route 4
Chlorothalonil
Reactant of Route 5
Chlorothalonil
Reactant of Route 6
Chlorothalonil

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.